molecular formula C8H10O3 B1584681 Acetaldehyde; benzene-1,3-diol CAS No. 28410-56-2

Acetaldehyde; benzene-1,3-diol

Cat. No.: B1584681
CAS No.: 28410-56-2
M. Wt: 154.16 g/mol
InChI Key: GQOYDWTWEHXGDV-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Configurations

Acetaldehyde (CH₃CHO)

Acetaldehyde exhibits a planar trigonal geometry around the carbonyl carbon (C=O) due to sp² hybridization, while the methyl group adopts a tetrahedral sp³ configuration. Key bond lengths and angles include:

Bond Type Length (Å) Angle (°) Hybridization
C=O 1.22 120.0 sp²
C-C (methyl) 1.53 109.5 (H-C-H) sp³
C-H (methyl) 1.09 115.0 (O-C-H) sp³

The carbonyl group’s trigonal planar geometry arises from resonance stabilization, with partial double-bond character between the carbonyl carbon and oxygen. The methyl group’s bond angles align with tetrahedral VSEPR predictions, while the O-C-H angle deviates slightly due to electron-withdrawing effects from the carbonyl group.

Benzene-1,3-Diol (C₆H₄(OH)₂)

Benzene-1,3-diol (resorcinol) features a planar aromatic ring with hydroxyl groups at the 1 and 3 positions. Key structural parameters include:

Bond Type Length (Å) Angle (°) Hybridization
C-O 1.36–1.37 sp³ (OH)
C-C (aromatic) 1.39 120.0 sp²
O-H ~1.00

The aromatic ring maintains delocalized π-electrons, while hydroxyl groups engage in intermolecular hydrogen bonding (O–H···O distances: 2.7–2.8 Å). The planar geometry minimizes steric hindrance between hydroxyl groups, enabling efficient hydrogen-bond networks in crystalline phases.

Spectroscopic Characterization Techniques

Acetaldehyde

Infrared (IR) Spectroscopy

Acetaldehyde’s IR spectrum shows distinct peaks:

  • C=O stretch : 1720 cm⁻¹ (strong, sharp).
  • C-H (aliphatic) stretch : 2800–2900 cm⁻¹ (asymmetric/symmetric).
  • C-O stretch : 1250 cm⁻¹ (weak).
Raman Spectroscopy

Raman-active modes include:

  • C=O vibration : 1720 cm⁻¹ (depolarized ratio ~0.3).
  • CH₃ deformation : ~1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : Methyl protons (δ 2.20–2.25 ppm, triplet), aldehyde proton (δ 9.70–9.80 ppm, singlet).
  • ¹³C NMR : Carbonyl carbon (δ 200–210 ppm), methyl carbon (δ 30–35 ppm).

Benzene-1,3-Diol

Infrared (IR) Spectroscopy

Key IR bands for benzene-1,3-diol include:

  • O–H stretch : 3200–3600 cm⁻¹ (broad, strong).
  • Aromatic C–H stretch : 3000–3100 cm⁻¹ (sharp).
  • C–O stretch : 1250–1300 cm⁻¹ (medium).
UV-Vis Spectroscopy

The compound exhibits absorbance at 270–280 nm due to π→π* transitions in the aromatic ring.

X-Ray Diffraction (XRD)

Crystalline phases reveal:

  • Hydrogen bonding : O–H···O distances of 2.7–2.8 Å.
  • Molecular packing : Planar aromatic rings with alternating hydroxyl groups.

Computational Chemistry Studies of Electronic Properties

Acetaldehyde

HOMO-LUMO Energy Gaps

Density functional theory (DFT) calculations indicate:

  • HOMO : ~−9.0 eV (π-orbital of C=O).
  • LUMO : ~−1.5 eV (σ*-orbital of C-H).
    The gap (~7.5 eV) reflects moderate reactivity toward nucleophilic attack.
Electron Density Distribution
  • Electrophilic regions : Carbonyl carbon (δ+ charge).
  • Nucleophilic regions : Oxygen lone pairs.

Benzene-1,3-Diol

HOMO-LUMO Analysis

DFT studies show:

  • HOMO : ~−5.0 eV (π-orbital of aromatic ring).
  • LUMO : ~−1.0 eV (σ*-orbital of O–H).
    The smaller gap (~4.0 eV) correlates with redox activity in antioxidant applications.
Hydrogen Bonding Effects

Quantum theory of atoms in molecules (QTAIM) analysis reveals:

  • Bader charges : Oxygen atoms bear δ− charges (−0.3 to −0.4), hydrogen atoms δ+ (+0.2 to +0.3).
  • Electron density : Bond critical points confirm covalent O–H bonds and non-covalent O–H···O interactions.

Properties

IUPAC Name

acetaldehyde;benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2.C2H4O/c7-5-2-1-3-6(8)4-5;1-2-3/h1-4,7-8H;2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOYDWTWEHXGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O.C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28410-56-2
Record name Acetaldehyde, polymer with 1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28410-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30951076
Record name Acetaldehyde--benzene-1,3-diol (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28410-56-2
Record name Acetaldehyde, polymer with 1,3-benzenediol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetaldehyde--benzene-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetaldehyde, polymer with 1,3-benzenediol
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Preparation Methods

Oxidation of Ethyl Alcohol (Ethanol)

  • Ethanol is oxidized using acidified potassium dichromate (K2Cr2O7) or alkaline potassium permanganate (KMnO4) to produce acetaldehyde.
  • Reaction:
    $$
    CH3CH2OH + [O] \rightarrow CH3CHO + H2O
    $$
  • This method is widely used due to its simplicity and availability of ethanol.

Catalytic Dehydrogenation of Ethanol

  • Ethanol vapor is passed over a copper catalyst at 573 K, producing acetaldehyde and hydrogen gas.
  • Reaction:
    $$
    CH3CH2OH \xrightarrow{Cu, 573K} CH3CHO + H2
    $$
  • This process is endothermic and was historically valued for hydrogen byproduct, but is less economically viable today.

Wacker Process (Oxidation of Ethene)

  • Ethylene is oxidized in the presence of palladium chloride and cupric chloride catalysts in aqueous solution to form acetaldehyde.
  • Reaction:
    $$
    CH2=CH2 + PdCl2 + H2O \xrightarrow{CuCl2} CH3CHO + Pd + 2HCl
    $$
  • Cuprous chloride is reoxidized by atmospheric oxygen, maintaining the catalytic cycle.
  • This is the dominant industrial method currently, with global production exceeding millions of tons annually.

Hydration of Acetylene

  • Acetylene is hydrated in the presence of mercuric salts and dilute sulfuric acid to form vinyl alcohol, which tautomerizes to acetaldehyde.
  • Reaction:
    $$
    C2H2 + H2O \rightarrow CH2=CHOH \rightarrow CH_3CHO
    $$
  • This method is less common today due to toxicity concerns and the availability of ethylene.

Rosenmund Reduction

  • Acetyl chloride is reduced using hydrogen gas over palladium on barium sulfate catalyst (Lindlar’s catalyst) to acetaldehyde.
  • Reaction:
    $$
    CH3COCl \xrightarrow{Pd/BaSO4, H2} CH3CHO + HCl
    $$
  • This method is mainly used in laboratory synthesis.

Preparation of Benzene-1,3-diol (Resorcinol)

Benzene-1,3-diol is an aromatic dihydroxy compound commonly prepared by:

Industrial Synthesis

  • Traditionally prepared by sulfonation of benzene followed by fusion with sodium hydroxide.
  • Alternatively, it can be obtained by hydrolysis of resorcinol derivatives or from coal tar fractions.

Synthetic Routes for Substituted Benzene-1,3-diols

  • Recent research patents describe synthesis of functionalized benzene-1,3-diols with heterocyclic substituents.
  • For example, 4-(heterocycloalkyl)-benzene-1,3-diol derivatives are synthesized via multi-step processes involving:
    • Reaction of 2,4-dihydroxybromobenzene with benzyl bromide.
    • Subsequent lithiation with butyllithium at cryogenic temperatures (-70 °C).
    • Reaction with heterocycloalkanones to yield benzylic alcohol intermediates.
    • Final catalytic hydrogenation using palladium on carbon under hydrogen pressure to yield the substituted benzene-1,3-diol.

Preparation of Acetaldehyde; Benzene-1,3-diol Compound

The compound "this compound" can be interpreted as a polymer or adduct involving acetaldehyde and benzene-1,3-diol (resorcinol). The literature suggests:

  • The compound may form via polymerization or condensation reactions between acetaldehyde and benzene-1,3-diol.
  • Such polymers are noted in chemical databases (CAS 28410-56-2) and have molecular formula C8H10O3 with molecular weight 154.16 g/mol.
  • Detailed synthetic protocols for this specific compound are scarce in open literature, but related polymeric materials are formed by controlled reaction of acetaldehyde with resorcinol under acidic or catalytic conditions.

Summary Table of Preparation Methods

Compound Component Method Conditions/Notes Reference
Acetaldehyde Oxidation of Ethanol Acidified K2Cr2O7 or KMnO4, room temp
Acetaldehyde Catalytic Dehydrogenation Cu catalyst, 573 K
Acetaldehyde Wacker Process (Ethylene Oxid.) PdCl2/CuCl2 catalyst, aqueous, ambient pressure
Acetaldehyde Hydration of Acetylene Hg(II) salts, dilute H2SO4, 90-95 °C
Acetaldehyde Rosenmund Reduction Pd/BaSO4 catalyst, H2, lab scale
Benzene-1,3-diol Sulfonation and Fusion Industrial, classical method General knowledge
Benzene-1,3-diol Multi-step synthesis of derivatives Lithiation, benzyl bromide, catalytic hydrogenation
This compound Polymerization/condensation Acidic or catalytic conditions, polymer formation (implied)

Research Findings and Industrial Considerations

  • The Wacker process remains the most economically viable and environmentally controlled method for acetaldehyde production worldwide, with high selectivity and scalability.
  • The preparation of substituted benzene-1,3-diols with heterocyclic groups is challenging due to the need for cryogenic lithiation steps and handling of lachrymatory benzyl bromides, but recent patented methods have optimized these steps for industrial scalability.
  • The polymerization or adduct formation of acetaldehyde with benzene-1,3-diol is of interest for producing specialty polymers with potential applications in materials science, but detailed mechanistic and synthetic data are limited in public sources.
  • Catalytic hydrogenation steps using palladium on carbon under controlled pressure and temperature are critical in obtaining pure benzene-1,3-diol derivatives from protected intermediates.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde; benzene-1,3-diol, can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.

    Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Acetaldehyde; benzene-1,3-diol is primarily utilized in organic synthesis due to its reactive hydroxyl groups. It serves as a precursor for synthesizing various compounds including:

  • Dyes and Pigments : Resorcinol is used in the production of dyes due to its ability to form complexes with metal ions.
  • Pharmaceuticals : It acts as an intermediate in the synthesis of several pharmaceutical agents, particularly those targeting skin conditions and infections.

Table 1: Chemical Synthesis Applications

ApplicationDescription
Dyes and PigmentsUsed in the synthesis of azo dyes and metal complex dyes.
PharmaceuticalsIntermediate for drugs like resorcinol derivatives used in dermatology.
AdhesivesEmployed in producing adhesives for composite materials.

Material Science

In materials science, this compound is valued for its properties that enhance material performance:

  • Composite Materials : It is used as a bonding agent in the synthesis of composite materials due to its adhesive properties.
  • Thermal Stabilizers : The compound can act as a thermal stabilizer in certain polymer formulations.

Case Study: Composite Materials

A study demonstrated the efficacy of resorcinol-based adhesives in wood bonding applications. The research indicated that resorcinol adhesives provided superior strength and moisture resistance compared to conventional adhesives, making them ideal for outdoor applications .

Environmental Applications

Resorcinol has been investigated for its role in environmental remediation:

  • Adsorbent Materials : Due to its chemical structure, it can be modified to create adsorbents for removing pollutants from water.

Case Study: Water Treatment

Research showed that modified resorcinol could effectively adsorb heavy metals from contaminated water sources. The study highlighted the compound's potential in developing low-cost water purification systems .

Cosmetics and Personal Care

In the cosmetic industry, this compound is used for its antioxidant properties:

  • Skin Care Products : It is included in formulations aimed at treating acne and other skin conditions due to its antibacterial properties.

Table 2: Cosmetic Applications

Product TypeFunctionality
Skin CareAntibacterial and antioxidant properties.
Hair CareUsed in formulations to promote scalp health.

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to safety concerns associated with phenolic compounds:

  • Toxicological Studies : Ongoing studies assess the safety profile of resorcinol in consumer products, particularly regarding skin sensitization and environmental impact .

Mechanism of Action

The mechanism by which acetaldehyde, polymer with 1,3-benzenediol, exerts its effects involves the formation of strong covalent bonds between the polymer chains and the substrates it adheres to. This results in a robust adhesive property that is highly valued in industrial applications. The molecular targets and pathways involved include the interaction of the polymer with the functional groups on the substrate surfaces .

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Acetaldehyde; Benzene-1,3-Diol vs. Selected Derivatives
Compound Core Structure Key Properties Applications Reference ID
This compound Copolymer (acetaldehyde + resorcinol) High cross-linking, thermal stability Rubber adhesives
Resorcinol Benzene-1,3-diol Keratolytic, reactive diol Pharmaceuticals, dyes
Benzofuran–stilbene hybrids Benzene-1,3-diol + benzofuran Antioxidant (BDE: 75–85 kcal/mol) Antimicrobial agents
Thiadiazol derivative C1 Benzene-1,3-diol + thiadiazole Antifungal (MIC100: 8–96 μg/mL) Antimycotics, biosensors
Azo derivative Benzene-1,3-diol + azo group DPPH scavenging (IC50: ~20 μM) Antimicrobial textiles

Biological Activity

Acetaldehyde; benzene-1,3-diol, a compound with the chemical formula C₈H₁₀O₃, is of significant interest due to its biological activity and potential health implications. This article explores its biological properties, mechanisms of action, and associated case studies.

  • Molecular Weight : 150.16 g/mol
  • Structure : Comprises an acetaldehyde group attached to a benzene ring substituted at the 1 and 3 positions with hydroxyl groups (resorcinol).

Biological Activity

1. Toxicological Profile
Acetaldehyde is known for its acute and chronic toxicity. It primarily affects the respiratory system and can cause irritation in the eyes and skin at low concentrations (25 to 200 ppm). Higher concentrations (≥300 ppm) can lead to bronchoconstriction, particularly in asthmatic individuals. Inhalation studies have shown that acetaldehyde can lead to significant reductions in forced expiratory volume (FEV1) in sensitive populations, such as those with genetic predispositions affecting aldehyde dehydrogenase activity .

2. Mechanisms of Action
Acetaldehyde interacts with biological macromolecules, leading to:

  • DNA Damage : It is a weak clastogen that induces sister chromatid exchanges and forms DNA-protein cross-links, which can result in mutagenesis .
  • Lipid Peroxidation : This process can generate reactive oxygen species (ROS), contributing to cellular damage and inflammation .
  • Histamine Release : Acetaldehyde exposure can activate mast cells, leading to allergic reactions and exacerbation of asthma symptoms .

Case Studies

Case Study 1: Asthma Exacerbation
A notable case involved a patient with severe bronchial asthma who experienced an acute attack after consuming food containing alcohol. Genetic testing revealed homozygosity for the ALDH-2 mutant genotype, which impairs acetaldehyde metabolism. Inhalation tests showed a significant drop in FEV1 upon exposure to acetaldehyde vapors .

Case Study 2: Occupational Exposure
A study on workers exposed to acetaldehyde in industrial settings reported increased respiratory symptoms and a higher prevalence of asthma-like symptoms compared to unexposed workers. The study emphasized the need for monitoring and controlling acetaldehyde levels in occupational environments .

Research Findings

Recent studies have focused on the pharmacological potential of benzene-1,3-diol derivatives:

  • Antioxidant Activity : Benzene-1,3-diol exhibits significant antioxidant properties, which may counteract some of the oxidative stress induced by acetaldehyde exposure.
  • Potential Therapeutic Uses : Research suggests that derivatives of benzene-1,3-diol could be utilized in developing treatments for oxidative stress-related diseases due to their ability to scavenge free radicals .

Data Table: Summary of Biological Effects

EffectConcentration ThresholdMechanism
Eye Irritation25 - 200 ppmDirect irritant effect
Bronchoconstriction≥300 ppmHistamine release from mast cells
DNA DamageVariesClastogenic activity
Lipid PeroxidationHigh concentrationsROS generation

Q & A

Basic: What are common synthetic methods for benzene-1,3-diol derivatives with aldehydes like acetaldehyde?

Benzene-1,3-diol (resorcinol) reacts with aldehydes under acidic or catalytic conditions to form substituted derivatives. For example:

  • Acetaldehyde-resorcinol copolymers are synthesized via condensation, forming precondensed resins used in rubber adhesives. Reaction conditions (e.g., temperature, solvent) influence polymerization efficiency .
  • Substituted products (e.g., 4-(1-methoxypropyl)benzene-1,3-diol) are isolated using hexane-diethyl ether eluents after heating resorcinol with aldehydes like propanal for 48–72 hours .
    Methodological Insight : Optimize reaction time, solvent polarity, and purification techniques (e.g., column chromatography) to isolate products with high yield.

Basic: Which spectroscopic techniques are used to characterize benzene-1,3-diol derivatives?

  • IR and UV-Vis spectroscopy validate functional groups (e.g., azo bonds) and electronic transitions in synthesized azo dyes .
  • THz spectroscopy distinguishes constitutional isomers (e.g., benzene-1,3-diol vs. catechol) based on intermolecular vibrational modes, with spectral features confirmed via density functional theory (DFT) .
    Methodological Insight : Combine experimental spectra with computational simulations (e.g., Gaussian) to resolve structural ambiguities .

Basic: How do solvent and temperature affect the physical properties of benzene-1,3-diol solutions?

Densities and viscosities of benzene-1,3-diol in water, ethanol, and alcohols follow linear (density) and nonlinear (viscosity) relationships with temperature and concentration. For example:

  • In ethanol, densities decrease linearly with temperature (293–333 K), while viscosities fit the extended Jones-Dole equation .
    Methodological Insight : Use Gonzales and Jones-Dole models to predict solvent-solute interactions in industrial formulations.

Advanced: How to resolve contradictions in reported antimicrobial MIC values for benzene-1,3-diol derivatives?

MIC variations (e.g., >128 mg/mL for some azo derivatives vs. 64 mg/mL for DHAB) arise from structural factors:

  • Electron-withdrawing groups (e.g., nitro) reduce antimicrobial efficacy by destabilizing membrane interactions.
  • Biofilm inhibition assays (e.g., against S. aureus) provide complementary data to MICs, addressing discrepancies in static vs. dynamic bacterial models .

    Methodological Insight : Pair MIC tests with time-kill kinetics and biofilm assays to evaluate bactericidal mechanisms.

Advanced: How do benzene-1,3-diol derivatives form supramolecular structures?

Co-crystallization with 1,4-diazabicyclo[2.2.2]octane (DABCO) yields chains via O–H···N hydrogen bonds. Crystallographic analysis reveals:

  • Two independent resorcinol molecules bridge DABCO units, forming 1D chains consolidated by C–H···O contacts .
    Methodological Insight : Use single-crystal X-ray diffraction to map hydrogen-bonding networks and predict packing motifs.

Advanced: How can computational methods validate experimental spectral data?

DFT calculations (e.g., ChemBio 3D Ultra) replicate IR and UV-Vis spectra of azo dyes, confirming diazenyl bond geometry and resonance effects .
Methodological Insight : Optimize basis sets (e.g., B3LYP/6-31G*) to match experimental vibrational frequencies within <5% error.

Advanced: How do pH changes influence fluorescence in thiadiazolyl benzene-1,3-diol derivatives?

  • 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol exhibits pH-dependent fluorescence quenching due to protonation of hydroxyl groups, altering π-π stacking .
    Methodological Insight : Use time-resolved fluorescence spectroscopy to correlate emission lifetimes with aggregation states.

Advanced: What strategies improve yields in heterocyclic benzene-1,3-diol synthesis?

  • 4-(Heterocycloalkyl) derivatives (e.g., tetrahydrothiopyran-4-yl) are synthesized via hydrogenation (e.g., Pd/C, 5 bar H₂) or nucleophilic substitution, achieving ~69% yield .
    Methodological Insight : Optimize catalyst loading (e.g., 10% Pd/C) and reaction time (24–48 hours) to minimize side-product formation.

Advanced: Can THz spectroscopy differentiate benzene-1,3-diol from its isomers?

Yes. THz spectra of resorcinol, catechol, and hydroquinone show distinct absorption peaks (e.g., 1.2–1.8 THz for resorcinol) due to intermolecular vibrational modes absent in mid-IR spectra .
Methodological Insight : Pair THz data with solid-state DFT to assign spectral features to specific lattice vibrations.

Advanced: Why do aldehyde chain lengths affect product distribution in resorcinol reactions?

Longer aldehydes (e.g., pentanal) produce multiple isomers (e.g., 4-(1-methoxypentyl) and 2-(1-hydroxypentyl) derivatives) due to steric and electronic effects during nucleophilic attack .
Methodological Insight : Use kinetic studies (e.g., GC-MS monitoring) to track intermediate formation and optimize selectivity.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acetaldehyde; benzene-1,3-diol
Reactant of Route 2
Acetaldehyde; benzene-1,3-diol

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